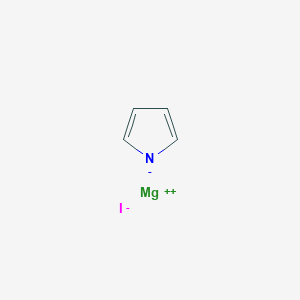

magnesium;pyrrol-1-ide;iodide

Description

Historical Context and Evolution of Organomagnesium Reagents

The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist Victor Grignard. chemsrc.comresearchgate.net His discovery of organomagnesium halides, now universally known as Grignard reagents, was a landmark achievement that earned him the Nobel Prize in Chemistry in 1912. chemsrc.comresearchgate.netgoogle.com These compounds, with the general formula R-Mg-X (where R is an organic group and X is a halide), are prepared by reacting an organic halide with magnesium metal in an ether solvent. google.comwikipedia.orgbethunecollege.ac.in The discovery provided a versatile and highly effective method for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. chemsrc.comgoogle.com

Grignard reagents are a cornerstone of main group chemistry, enabling the synthesis of a vast array of organic molecules, from alcohols and ketones to complex pharmaceuticals and agrochemicals. chemsrc.com Their utility also extends to the preparation of other organometallic compounds through transmetallation reactions. wikipedia.org The structure and reactivity of Grignard reagents are more complex than the simple R-Mg-X formula suggests. In solution, they exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving various species such as the monomeric Grignard reagent, the dialkylmagnesium compound (R₂Mg), and magnesium dihalide (MgX₂). researchgate.netwikipedia.org The solvent plays a crucial role, typically coordinating to the magnesium center to stabilize the reagent. google.comwikipedia.org This evolution from a simple discovery to a deep understanding of their complex solution behavior has cemented Grignard reagents as one of the most widely used classes of organometallic reagents for over a century. researchgate.net

The Pyrrolide Ligand in Main Group Organometallic Chemistry: A Versatile Building Block

The pyrrolide anion, derived from the deprotonation of pyrrole (B145914), is an important and versatile ligand in organometallic chemistry. cdnsciencepub.comorganic-chemistry.org Its five-membered aromatic ring system offers diverse coordination modes. Physical evidence confirms that in salts like pyrrolylsodium and pyrrolylmagnesium chloride, the bonding to the metal is through the nitrogen atom. cdnsciencepub.com However, the pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen atom (N-substitution) or the carbon atoms of the ring (C-substitution), most commonly at the C-2 position. cdnsciencepub.comcdnsciencepub.com

This dual reactivity makes the pyrrolide ligand a versatile building block. In main group chemistry, pyrrolide-based ligands have been incorporated into various complex architectures, including pincer-type ligands that can support a wide range of metal centers and catalytic processes. cdnsciencepub.com The electronic and steric properties of the pyrrolide unit can be tuned by adding substituents to the ring, which in turn influences the properties and reactivity of the resulting metal complexes. cdnsciencepub.com For instance, pyridyl-pyrrole ligands are known to mimic polypyridine ligands, forming metal complexes with interesting photophysical properties and applications in catalysis and materials science. bethunecollege.ac.in The ability of the pyrrolide ligand to engage in different bonding modes (σ, π, or mixed) further enhances its utility in constructing novel organometallic structures with tailored functions. thieme-connect.de

Specific Focus on Magnesium Pyrrol-1-ide Iodide within the Organomagnesium Landscape

Magnesium pyrrol-1-ide iodide, also known as pyrrolylmagnesium iodide, is the Grignard reagent derived from pyrrole. cdnsciencepub.comclockss.org It is formed by the reaction of pyrrole with an alkylmagnesium iodide, such as ethylmagnesium iodide, where the acidic N-H proton of pyrrole is exchanged for a magnesium iodide group (-MgI). cdnsciencepub.com This reaction establishes a polar covalent bond between the pyrrole nitrogen and the magnesium atom. cdnsciencepub.com The compound is a member of the Grignard reagent family and shares many of their characteristic properties, including high reactivity and sensitivity to air and moisture. wikipedia.org

The defining feature of magnesium pyrrol-1-ide iodide and its halide analogues (e.g., the bromide) is the ambident nucleophilicity of the pyrrolyl anion. cdnsciencepub.comcdnsciencepub.com While the magnesium is bonded to the nitrogen, reactions with electrophiles can result in substitution at either the nitrogen or the carbon atoms of the pyrrole ring. cdnsciencepub.comcdnsciencepub.com The outcome of these reactions (the N/C substitution ratio) is highly dependent on the nature of the electrophile and the solvent used. cdnsciencepub.com Hard electrophiles tend to react at the hard nitrogen center, while softer electrophiles favor reaction at the softer carbon positions. cdnsciencepub.com This reactivity makes it a key intermediate in the synthesis of specifically substituted pyrrole derivatives. tandfonline.com For example, its reaction with various acylating agents has been studied to control the regioselectivity of pyrrole functionalization. cdnsciencepub.com

Table 1: General Properties of Magnesium Pyrrol-1-ide Iodide

| Property | Value/Description |

|---|---|

| Chemical Name | magnesium;pyrrol-1-ide;iodide |

| CAS Number | 66202-47-9 chemsrc.com |

| Molecular Formula | C₄H₄IMgN |

| Appearance | Typically handled as a solution in an ether solvent like diethyl ether or THF. wikipedia.org |

| Synthesis | Prepared from pyrrole and an alkylmagnesium iodide (e.g., ethylmagnesium iodide) in an ether solvent. cdnsciencepub.com |

| Bonding | The magnesium atom is bonded to the nitrogen of the pyrrole ring. cdnsciencepub.com |

| Key Characteristic | Acts as an ambident nucleophile, with reactivity at both the nitrogen and carbon atoms of the pyrrole ring. cdnsciencepub.comcdnsciencepub.com |

Table 2: Research Findings on the Reactivity of Pyrrolylmagnesium Halides Data based on the reaction of pyrrolylmagnesium halides with ethyl chlorothiolformate, demonstrating the effect of solvent on the N/C substitution ratio. cdnsciencepub.com

| Reagent | Solvent Additive (molar equivalent) | N-acylation Product (%) | C-acylation Product (%) | N/C Ratio |

|---|---|---|---|---|

| Pyrrolylmagnesium bromide | None (Ether only) | 25 | 75 | 0.33 |

| Pyrrolylmagnesium bromide | 1,4-Dioxane (3 equiv.) | 17 | 83 | 0.20 |

| Pyrrolylmagnesium bromide | Dimethoxyethane (3 equiv.) | 16 | 84 | 0.19 |

| Pyrrolylmagnesium bromide | TMEDA (2 equiv.) | 89 | 11 | 8.09 |

| Pyrrolylmagnesium bromide | TMEDA (3 equiv.) | 98 | 2 | 49.0 |

Structure

3D Structure of Parent

Properties

CAS No. |

66202-47-9 |

|---|---|

Molecular Formula |

C4H4IMgN |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

magnesium;pyrrol-1-ide;iodide |

InChI |

InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |

InChI Key |

AODMIVIGEHBSNB-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[N-]C=C1.[Mg+2].[I-] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Magnesium Pyrrol 1 Ide Iodide and Its Analogues

Solid-State Structural Characterization via X-ray Crystallography

The coordination environment around a magnesium ion in its complexes can vary significantly, typically ranging from four- to six-coordinate. The geometry is highly dependent on the steric bulk and electronic properties of the ligands involved. In the case of magnesium iodide complexes with N-donor ligands, such as β-diketiminates, dimeric structures are often observed in the solid state.

A notable example is the dimeric β-diketiminate magnesium(II) complex, di-μ-iodido-bis[({4-amino-1,5-bis[2,6-bis(propan-2-yl)phenyl]pent-3-en-2-ylidene}azanido-κ²N,N′)magnesium(II)], which crystallizes with two independent, yet structurally similar, dimeric molecules. uleth.ca In these structures, two magnesium atoms are bridged by two iodide ligands, forming a central Mg₂I₂ core. uleth.ca Each magnesium atom is also coordinated to a bidentate β-diketiminate ligand.

The coordination geometry around each magnesium center in these dimers is typically a distorted tetrahedron. The magnesium atoms are located slightly out of the plane defined by the N-C-C-N atoms of the diketiminate ligand. uleth.ca The Mg-I bond lengths in these bridged systems are a key metric, providing insight into the nature of the magnesium-iodide interaction.

| Compound Feature | Molecule 1 | Molecule 2 |

| Mg···Mg separation (Å) | 3.6559 (15) | 3.6551 (15) |

| I···I separation (Å) | 4.4170 (7) | 4.4093 (7) |

| Mg—I bond length (Å) | 2.8732 (11) | 2.8687 (11) |

| Mg—I—Mg angle (°) | 80.01 (3) | 80.14 (3) |

| I—Mg—I angle (°) | 99.99 (3) | 99.86 (3) |

| Table 1: Selected Interatomic Distances and Angles for the Two Independent Molecules of a Dimeric β-diketiminate Magnesium Iodide Complex. uleth.ca |

In monomeric magnesium iodide complexes stabilized by bulky β-diketiminate ligands, the magnesium center can also adopt a four-coordinate, distorted tetrahedral geometry with a terminal iodide ligand. nih.gov The specific coordination number and geometry are a delicate balance between the steric demands of the ligands and the electronic preferences of the magnesium ion.

The pyrrol-1-ide ligand, the deprotonated form of pyrrole (B145914), is a versatile ligand that can coordinate to a metal center in several ways. The two principal modes are κ-N (or η¹) coordination, where the ligand binds through the nitrogen atom's lone pair, and η⁵-coordination, where the π-system of the five-membered ring interacts with the metal center, similar to a cyclopentadienyl (B1206354) ligand. rsc.orgacs.org

The choice between these coordination modes is influenced by several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the solvent. wiley.comresearchgate.net In the context of magnesium complexes, both coordination modes have been observed.

For instance, in pyrrole-based pincer ligands with iminophosphorane side-arms, the pyrrolide moiety can exhibit different coordination behaviors. wiley.comresearchgate.net With a lithium cation, a κ-N coordination is observed, where the metal is also coordinated by the side-arm donors. wiley.comresearchgate.net In contrast, with heavier alkali metals like sodium and cesium, the pyrrolyl ligand can adopt an η⁵-coordination mode to a neighboring metal center within a dimeric structure. wiley.comresearchgate.net While direct crystallographic evidence for a simple magnesium;pyrrol-1-ide;iodide is scarce, these analogues suggest that the pyrrolide ligand can be flexible in its binding to magnesium.

The differentiation between κ-N and η⁵ coordination can often be inferred from spectroscopic data in solution, particularly from ¹H NMR, where the chemical shifts of the pyrrolyl protons are sensitive to the coordination mode. acs.org

Analysis of Magnesium Coordination Environments and Geometries

Solution-Phase Structural Studies Using Spectroscopic Techniques

While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of complexes in solution.

Multinuclear NMR is a powerful tool for characterizing the structure and dynamic behavior of magnesium complexes in solution. ilpi.comnumberanalytics.comnih.gov ¹H and ¹³C NMR provide information about the organic ligands, while ²⁵Mg NMR can directly probe the magnesium's local environment. rsc.orghuji.ac.il

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the coordination of the pyrrolide ligand. For example, a significant change in the chemical shifts of the pyrrole ring protons upon complexation can indicate the nature of the metal-ligand interaction. acs.org

²⁵Mg NMR is particularly informative, although it is often challenging due to the low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus. huji.ac.il The chemical shift range for ²⁵Mg is moderate, and the linewidths are highly dependent on the symmetry of the magnesium's coordination environment. huji.ac.il In highly symmetric environments, such as a solvated Mg²⁺ ion, narrow lines are observed. In less symmetric environments, such as in many organometallic complexes, the lines can be significantly broader. huji.ac.il The ²⁵Mg chemical shift is also sensitive to the solvent and the nature of the coordinated ligands. huji.ac.ilnih.gov

| Nucleus | Property | Value |

| ²⁵Mg | Spin (I) | 5/2 |

| Natural Abundance (%) | 10.00 | |

| Chemical Shift Range (ppm) | ~70 (-20 to 50) | |

| Reference Compound | 11 M MgCl₂ in D₂O | |

| Table 2: Key NMR Properties of the ²⁵Mg Nucleus. huji.ac.il |

Variable-temperature NMR studies can provide insights into dynamic processes in solution, such as ligand exchange or changes in coordination mode. rsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups. tanta.edu.eg In the context of magnesium pyrrolide complexes, IR spectroscopy can provide evidence for the coordination of the pyrrolide ligand and any ancillary ligands.

The vibrational frequencies of the pyrrole ring are expected to shift upon coordination to the magnesium center. These shifts can provide information about the strength of the Mg-N bond and the coordination mode of the ligand. For instance, changes in the C-H and N-H (if applicable in the precursor) stretching and bending vibrations can be indicative of complex formation. libretexts.org

In complexes containing other functional groups, such as carbonyls or nitriles in ancillary ligands, their characteristic IR stretching frequencies can also be monitored to understand their interaction with the magnesium center.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Influence of Solvent and Ancillary Ligands on Coordination Geometry

The coordination geometry of magnesium complexes is highly susceptible to the influence of the solvent and the nature of any ancillary ligands present. nih.govacs.orginorgchemres.org

Solvent Effects: Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), can play a crucial role in stabilizing magnesium complexes by coordinating to the metal center. nih.govacs.org This can lead to changes in the coordination number and geometry of the magnesium ion. For example, a complex that is dimeric in a non-coordinating solvent like toluene (B28343) may become monomeric in a coordinating solvent like THF due to the coordination of solvent molecules to the magnesium centers. nih.gov The choice of solvent can also influence which species crystallizes from solution, sometimes leading to the isolation of different structural isomers or solvates. nih.govacs.org

Ancillary Ligand Effects: Ancillary ligands, which are ligands other than the primary ligand of interest (in this case, pyrrol-1-ide), have a profound impact on the structure and reactivity of the resulting complex. inorgchemres.orgescholarship.org The steric bulk of an ancillary ligand can dictate the coordination number of the magnesium center, with bulkier ligands favoring lower coordination numbers to minimize steric hindrance. acs.org

The electronic properties of ancillary ligands also play a significant role. Stronger donor ligands can influence the bond lengths and strengths of other ligands in the coordination sphere. inorgchemres.org In some cases, the introduction of a suitable ancillary ligand can prevent the formation of polymeric or oligomeric structures, leading to well-defined monomeric complexes. acs.org For example, in β-diketiminate magnesium iodide complexes, the use of different ancillary ligands like THF or 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of different monomeric structures. nih.gov

The interplay between the pyrrol-1-ide ligand, the iodide counter-ion, the solvent, and any ancillary ligands ultimately determines the final structure and properties of the magnesium complex. A thorough understanding of these factors is essential for the rational design of new magnesium complexes with desired structural features and reactivity.

Bonding Analysis in Magnesium Pyrrol-1-ide Systems

The nature of the chemical bonds within magnesium pyrrol-1-ide systems, particularly magnesium pyrrol-1-ide iodide, is a subject of significant interest in understanding their structure and reactivity. The bonding is primarily characterized by the interactions between the magnesium center, the nitrogen atom of the pyrrolide ring, and the iodide anion. A comprehensive understanding of these interactions is achieved through a combination of experimental data, such as X-ray crystallography, and theoretical computational methods, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses.

The bonding in these systems can be dissected into the Mg-N interaction with the pyrrolide ligand and the Mg-I ionic bond. The Mg-N bond is expected to have significant covalent character, influenced by the donation of the nitrogen lone pair electrons to the magnesium center. In contrast, the Mg-I bond is predominantly ionic, typical for interactions between an alkaline earth metal and a halogen. aiu.educsic.es

To provide a comparative framework, bond lengths from structurally related magnesium complexes featuring nitrogen- and halide-containing ligands are highly informative. These analogues offer insight into the expected structural parameters for magnesium pyrrol-1-ide iodide.

| Complex | Bond | Bond Length (Å) | Coordination Environment of Mg | Reference |

|---|---|---|---|---|

| [Mg(pydca)(py)] | Mg-N (pyridine) | 2.162(2) - 2.171(2) | Distorted pseudo-octahedral | mdpi.com |

| Bis(formazanate)magnesium | Mg-N | ~2.051 (avg) | Tetrahedral | chinesechemsoc.org |

| Bis(formazanate)magnesium(THF) | Mg-N | ~2.101 (avg) | Pentacoordinated | chinesechemsoc.org |

| [Mg(Tptm)(I)]₂ | Mg-N (pyridyl) | 2.177(8) - 2.182(8) | Distorted octahedral (dimer) | nih.gov |

| [Mg(Tptm)(Br)]₂ | Mg-N (pyridyl) | 2.155(9) - 2.219(9) | Distorted trigonal bipyramidal (dimer) | nih.gov |

| [Mg(pydca)Br₂(py)] | Mg-Br | 2.6502(6) - 2.7074(6) | Distorted pseudo-octahedral | mdpi.com |

| [Mg(Tptm)(I)]₂ | Mg-I | 2.855(3) | Distorted octahedral (dimer) | nih.gov |

| [Mg(Tptm)(I)(THF)] | Mg-I | 2.886(5) | Octahedral (monomer) | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates complex wavefunctions into a simple Lewis-like picture of chemical bonding, providing insights into charge distribution, hybridization, and donor-acceptor interactions. uni-muenchen.denumberanalytics.com For magnesium pyrrol-1-ide systems, NBO analysis helps to quantify the nature of the Mg-N bond.

This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In the case of magnesium pyrrol-1-ide iodide, a key interaction would be the donation of electron density from the nitrogen lone pair (a donor NBO) of the pyrrolide ring to an empty non-Lewis orbital (an acceptor NBO) on the magnesium atom. The energetic importance of this delocalization can be estimated using second-order perturbation theory, which yields the stabilization energy, E(2). uni-muenchen.deaimspress.com

In related magnesium complexes, such as the hydrated magnesium dication [Mg(H₂O)₆]²⁺, NBO analysis has shown significant charge transfer from the oxygen lone pairs of the water ligands to the magnesium ion. aimspress.com This resulted in a total charge transfer of 0.179e and a substantial stabilization energy of 22.67 kcal/mol for the strongest interaction. aimspress.com A similar donor-acceptor interaction is expected for the Mg-N bond in magnesium pyrrol-1-ide iodide, confirming its covalent character. The analysis would also reveal the polarization of the Mg-N bond and the hybrid orbitals involved.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Nature of Interaction | Reference |

|---|---|---|---|---|

| LP (O) | LP* (Mg) | 22.67 | Ligand-to-Metal Charge Transfer | aimspress.com |

Note: This table is illustrative, based on the [Mg(H₂O)₆]²⁺ system, to demonstrate the type of data obtained from NBO analysis. LP denotes a lone pair and LP* denotes an empty non-Lewis "lone pair" orbital.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing chemical bonding, based on the topology of the electron density (ρ(r)). aip.org This approach identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the bond.

For the Mg-N bond in a pyrrolide complex, QTAIM analysis would be expected to show a BCP with a relatively significant electron density. The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0). For polar covalent bonds, like the expected Mg-N bond, the Laplacian can be positive, but the total energy density (H(r)) at the BCP will be negative, indicating a degree of covalency. nih.gov

In contrast, the Mg-I bond would be characterized by a low electron density at the BCP and a positive Laplacian, typical of a closed-shell, ionic interaction. arxiv.org Studies on related magnesium systems support these expectations. For instance, QTAIM analysis of a complex with a Mg-Mg bond revealed a negative energy density at the BCP, confirming its covalent character, despite being a metal-metal bond. nih.gov Conversely, analysis of a magnesium radical complex indicated that a small positive electron density and a larger positive Laplacian for the Mg-C bond were indicative of electrostatic rather than covalent bonding. nih.gov

By applying these advanced computational methods, a detailed and quantitative picture of the bonding in magnesium pyrrol-1-ide iodide and its analogues can be constructed, elucidating the interplay of ionic and covalent contributions that govern their molecular structure and chemical behavior.

Reactivity Profiles and Mechanistic Insights

Fundamental Reactivity of the Pyrrol-1-ide Moiety as a Nucleophile

The pyrrolide anion, formed by the deprotonation of pyrrole (B145914), is an aromatic and nucleophilic species. wikipedia.org The nitrogen atom bears a negative charge, but the nucleophilicity is distributed between the nitrogen and the carbon atoms of the ring due to resonance. The nature of the counterion and the solvent significantly influences whether the reaction occurs at the nitrogen (N-substitution) or at a carbon atom (C-substitution). wikipedia.org More ionic nitrogen-metal bonds, such as those with lithium, sodium, and potassium, in solvating solvents tend to favor N-alkylation. wikipedia.org Conversely, more covalent bonds, as seen with magnesium halides (Grignard reagents), generally lead to C-alkylation, primarily at the C2 position. wikipedia.org

The reaction of pyrrolide anions with carbonyl compounds is a cornerstone of heterocyclic synthesis. The regioselectivity of these reactions is highly dependent on the specific reactants and conditions. For instance, the acylation of the pyrrole Grignard reagent with esters typically results in substitution at the 2-position of the pyrrole ring. cdnsciencepub.com However, reactions with alkyl carbonates can lead to the formation of 1-substituted pyrroles. cdnsciencepub.com

A study on the reaction between the pyrrole Grignard reagent and methyl 1-pyrrolecarboxylate to form 1,2′-dipyrrolyl ketone demonstrated that the acylation occurs directly at the 2-position of the Grignard reagent, rather than an initial N-acylation followed by rearrangement. cdnsciencepub.comcdnsciencepub.com This highlights the preference for C-acylation with certain electrophiles.

| Acylating Agent | Catalyst/Conditions | Major Product | Reference |

| Methyl 1-pyrrolecarboxylate | Pyrrole Grignard reagent | 2-Acylpyrrole | cdnsciencepub.comcdnsciencepub.com |

| Alkyl carbonates | Pyrrole Grignard reagent | 1-Acylpyrrole | cdnsciencepub.com |

| N-Acylbenzotriazoles | TiCl₄ | 2-Acylpyrrole | nih.gov |

| Trifluoroacetic anhydride (B1165640) (TFAA) | - | 2-Acylpyrrole and tris(1H-pyrrol-2-yl)methane derivatives | conicet.gov.ar |

The reaction of pyrrolide anions with halogenated organic compounds is a common method for the alkylation and arylation of the pyrrole ring. The regioselectivity of these reactions is influenced by the nature of the metal counterion. wikipedia.org Nitrophilic metals, such as in magnesium Grignard reagents, tend to direct alkylation to the C2 position due to a higher degree of coordination with the nitrogen atom. wikipedia.org

A palladium(II)/norbornene co-catalyzed method has been developed for the regioselective direct C-H alkylation of NH-indoles and electron-deficient pyrroles with primary alkyl halides. organic-chemistry.org This process efficiently yields C2-alkylated indoles and C5-alkylated electron-deficient pyrroles. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates excellent regioselectivity. organic-chemistry.org

Furthermore, the use of ionic liquids as solvents can lead to highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

| Substrate | Catalyst/Conditions | Major Product | Reference |

| Primary alkyl halides | Pd(II)/norbornene | C2-Alkylated pyrroles (for electron-deficient pyrroles) | organic-chemistry.org |

| Alkyl halides | Ionic liquids | N-Alkylpyrroles | organic-chemistry.orgorganic-chemistry.org |

| N-p-toluenesulfonylpyrrole with acyl halide | AlCl₃ | 3-Acylpyrrole | nih.gov |

| Pyrrole-2-carboxamides | Tetrabutylammonium tribromide (TBABr₃) | C5-Brominated pyrroles | acs.org |

The regioselectivity of electrophilic substitution on the pyrrole ring is a well-studied area. Generally, electrophilic attack is favored at the C2 (α) position because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance than the intermediate formed from attack at the C3 (β) position. msu.edu However, the regioselectivity can be influenced by various factors, including the nature of the electrophile, the solvent, and the presence of substituents on the pyrrole ring. msu.edu

For instance, while acylation typically occurs at the C2-position, the introduction of a bulky N-substituent like triisopropylsilyl can direct acylation to the C3-position. nih.gov Similarly, N-p-toluenesulfonylpyrrole undergoes Friedel-Crafts acylation primarily at the 3-position. nih.gov

In the case of alkylation, copper triflate has been used as a catalyst for the regioselective 2-alkylation of pyrrole with 2-benzylidenemalononitrile derivatives. benthamdirect.comresearchgate.net Palladium-catalyzed reactions have also been employed for the regioselective C5-alkylation of pyrroles bearing electron-withdrawing groups. thieme-connect.com

Reactions with Halogenated Organic Substrates

Detailed Mechanistic Studies of Magnesium Pyrrol-1-ide Iodide Reactions

Understanding the reaction mechanisms of magnesium pyrrol-1-ide iodide and related pyrrolide species is crucial for controlling the outcome of synthetic transformations. These studies often involve the investigation of reaction pathways, the identification of intermediates, and the analysis of transition state structures.

Mechanistic studies have provided valuable insights into the course of pyrrolide reactions. For example, deuterium (B1214612) labeling experiments in the acylation of the pyrrole Grignard reagent with methyl 1-pyrrolecarboxylate confirmed a direct attack at the C2-position. cdnsciencepub.comcdnsciencepub.com This study also revealed that at an intermediate stage, a ring interchange can occur between the 1-substituted pyrrole rings in the intermediate and the unreacted Grignard reagent. cdnsciencepub.comcdnsciencepub.com

In the trifluoroacetylation of pyrrole, a complex reaction mixture is formed, including not only the expected 2-acylpyrrole but also tris(1H-pyrrol-2-yl)methane derivatives, indicating multiple reaction pathways. conicet.gov.ar Computational studies have been employed to explore the reaction pathways and the stability of intermediates in such reactions. conicet.gov.ar

The reaction of pyrrolidine (B122466) with α,β-unsaturated carbonyl compounds can proceed through either 1,2- or 1,4-addition, with the formation of iminium ions as key intermediates. nih.govnih.gov The isolation of these intermediates has been crucial in elucidating the reaction mechanism. nih.gov

The regioselectivity of pyrrole reactions is often determined by the relative energies of the transition states leading to different products. The Hammond postulate suggests that for highly electrophilic species, the transition state will be reactant-like, while for less electrophilic species, it will be more product-like. nih.gov This can explain the preference for C2 or C3 substitution depending on the electrophile's reactivity. nih.gov

In the trifluoroacetylation of pyrrole, computational studies have shown that a six-membered transition state is significantly more stable than a four-membered one for the abstraction of a proton. conicet.gov.ar

The concept of kinetic versus thermodynamic control is also relevant. libretexts.orglibretexts.orgpressbooks.pub At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed faster (usually the C2-substituted product). libretexts.orgpressbooks.pub At higher temperatures, the reaction may become reversible and fall under thermodynamic control, favoring the most stable product. libretexts.orgpressbooks.pub

Deuterium Labeling and Control Experiments

Deuterium labeling studies and control experiments are fundamental tools for probing the reaction mechanisms of catalytic processes. catalysis.blog They provide critical insights into bond activation steps, the nature of active catalytic species, and the validity of proposed pathways. In the context of magnesium-pyrrolide and related pincer-ligand catalyzed reactions, these experiments have been instrumental in establishing mechanistic details. catalysis.blogacs.org

Control experiments are designed to verify that the observed catalytic activity is genuinely attributable to the specific catalyst and not to other components in the reaction mixture or simpler, unintended species. catalysis.blog For instance, in studies of hydrogenation reactions catalyzed by magnesium pincer complexes, control experiments were crucial. When simple magnesium compounds were used instead of the well-defined dearomatized PNP-magnesium complex, they were unable to catalyze the hydrogenation of alkynes, demonstrating the essential role of the sophisticated ligand framework in the catalytic activity. acs.org This confirms that the reactivity is a result of the unique structure of the magnesium-ligand complex.

Deuterium labeling experiments offer a more nuanced view of the mechanism, particularly regarding bond cleavage and formation. The use of deuterium gas (D₂) in place of H₂ can reveal whether H-H bond activation is a reversible process and can help identify the species involved. When a dearomatized magnesium pincer complex was treated with D₂, reversible activation of the D-D bond was observed. acs.org This type of experiment, where deuterium is incorporated into the ligand framework, provides strong evidence for metal-ligand cooperation in the bond activation process. acs.orgucl.ac.uk Furthermore, experiments with N-deuterated pyrrolidine can be used to trace the involvement of the pyrrolide N-H bond in catalytic cycles, confirming its role as a proton shuttle or a cooperating site. researchgate.net

Metal-Ligand Cooperation in Magnesium Pyrrol-1-ide Catalyzed Processes

Metal-Ligand Cooperation (MLC) is a pivotal concept in modern catalysis where both the metal center and the ligand are actively and directly involved in the bond activation of substrates. nih.gov This contrasts with classical catalysis where ligands are often spectators, merely tuning the electronic and steric properties of the metal center. nih.gov In processes catalyzed by magnesium pyrrolide and analogous complexes, MLC is often the key to their reactivity, particularly in challenging transformations like H₂ activation and hydrogenation. nih.gov

The most prominent mechanism of MLC in this context involves the aromatization and de-aromatization of a pincer-type ligand coordinated to the magnesium center. acs.orgnih.gov A proposed catalytic cycle based on experimental and computational studies for hydrogenation illustrates this principle:

Catalyst Activation: An initial dearomatized magnesium complex reacts with H₂. The H-H bond is cleaved across the magnesium center and a carbon atom on the ligand's side arm. This step results in the formation of a magnesium-hydride (Mg-H) bond and the protonation of the ligand, which becomes aromatized. This aromatized magnesium hydride is the active catalytic species. acs.org

Substrate Coordination: The substrate, such as an alkyne or imine, coordinates to the vacant site on the magnesium center of the active catalyst. acs.org

Insertion and Hydrogen Transfer: The coordinated substrate inserts into the Mg-H bond. Subsequently, a proton is transferred from the ligand to the substrate, completing the hydrogenation and regenerating the dearomatized form of the catalyst. nih.gov

This reversible activation of H₂ and N-H bonds via an aromatization/de-aromatization MLC pathway provides an efficient, low-energy route for hydrogenation reactions catalyzed by a main-group metal like magnesium. nih.gov Control experiments and DFT studies have consistently supported that this MLC pathway is more favorable than mechanisms involving only the metal center. acs.orgnih.gov This cooperative approach allows magnesium complexes to perform transformations that were traditionally the domain of transition metals. nih.gov

Reaction Rate Dependence and Diffusion Control Aspects

The rate of a chemical reaction is dependent on several factors, including the concentration of reactants and the temperature. spegroup.ru For reactions involving magnesium-pyrrolide-iodide, the nature of the leaving group is particularly significant. In related halogen-magnesium exchange reactions, the reaction rate is highly dependent on the halogen, decreasing in the order I > Br > Cl. nih.govresearchgate.net The significantly faster exchange rate for aryl iodides makes iodide an excellent leaving group in the formation of Grignard-type reagents.

Table 2: Relative Reactivity in Halogen-Magnesium Exchange

| Leaving Group | Relative Reactivity |

|---|---|

| Aryl Iodide (ArI) | 10¹¹ |

| Aryl Bromide (ArBr) | 10⁶ |

| Aryl Chloride (ArCl) | 1 |

Data reflects reactions of haloarenes with i-PrMgCl·LiCl in THF at 0 °C. nih.gov

The transition between these regimes is often temperature-dependent. At lower temperatures, most reactions are reaction-limited and show a strong dependence on temperature (high activation energy). As the temperature increases, the intrinsic reaction rate accelerates exponentially. Eventually, it may become so fast that the diffusion of reactants to the catalyst becomes the bottleneck, and the reaction becomes diffusion-controlled. acs.org This transition is identifiable by a marked decrease in the apparent activation energy on an Arrhenius plot. acs.org In systems involving magnesium hydride, the slow diffusion of hydrogen through the magnesium hydride layer is a known issue and can be the rate-limiting step. mdpi.com For catalytic processes in solution, the rate of agitation or fluid flow can be increased to mitigate external transport limitations in a diffusion-controlled scenario. acs.org The possibility of diffusion control is a critical consideration in optimizing the performance of highly active magnesium-based catalysts.

Applications in Advanced Organic Synthesis and Catalysis

Catalytic Asymmetric Synthesis Utilizing Magnesium Pyrrol-1-ide Systems

Magnesium-based catalysts have gained prominence in asymmetric synthesis due to their ability to form well-defined chiral complexes that effectively control the stereochemical outcome of reactions. wiley.com The combination of a magnesium(II) ion with chiral ligands creates a robust Lewis acidic center capable of activating substrates and guiding the approach of nucleophiles in an enantioselective manner.

The construction of optically active nitrogen-containing heterocyclic scaffolds, such as pyrrolidines and azetidines, is of significant interest due to their prevalence in pharmaceuticals and natural products. Magnesium pyrrol-1-ide systems and related magnesium catalysts have proven highly effective in this area.

One notable application is the asymmetric [3+2] cycloaddition reaction. For instance, the use of a Pybox/MgI₂ catalyst system has been successful in the reaction between donor-acceptor cyclopropanes and imines to construct optically active pyrrolidines. rsc.org Similarly, enantioselective [3+2] cycloadditions of heteroatom-substituted alkenes with α-substituted isocyanoacetates have been developed to produce pyrrolidine (B122466) derivatives bearing quaternary stereocenters. rsc.org Another strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which has been used to create enantioenriched α-deuterated pyrrolidine derivatives, showcasing the precision of these catalytic systems. rsc.org

Magnesium catalysts are also employed in the asymmetric synthesis of chiral azetidines. A catalytic asymmetric [2+2] cyclization reaction between α-branched allenoates and Dpp-imines, utilizing a magnesium catalyst generated in situ from a non-symmetrical Binol-type ligand, affords a variety of chiral azetidines under mild conditions. rsc.org

| Reaction Type | Catalyst System | Substrates | Product | Key Findings | Ref |

| Asymmetric [3+2] Cycloaddition | Pybox/MgI₂ | D-A Cyclopropanes, Ts-imine | Optically Active Pyrrolidines | Catalyst promotes cyclization via a configurationally stable intimate ion pair. | rsc.org |

| Asymmetric [2+2] Cyclization | in situ Mg-Binol Ligand | α-branched allenoates, Dpp-imines | Chiral Azetidines | Reaction proceeds via an asynchronous concerted [2+2] cyclization process. | rsc.org |

| Domino Michael/Mannich Reaction | (S)-BIPHEN-BuMgLi | 2-ethyliodobenzoate, Aldehyde | 3-Substituted Isobenzofuranones | Domino reaction leads to addition followed by intramolecular cyclization. | chim.it |

Kinetic resolution (KR) is a powerful method for separating enantiomers of a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. Magnesium-catalyzed transformations have been successfully applied to achieve efficient kinetic resolutions.

A notable example is a magnesium-catalyzed kinetic resolution based on an intramolecular vinylogous Michael reaction. This strategy has been used to synthesize valuable [6.6.5]-tricyclic chiral skeletons from substrates containing linear allylic ester structures. researchgate.net The development of chiral ligands tailored for the magnesium center is crucial for the success of this synergistic catalytic approach. researchgate.net

Furthermore, chiral magnesium(II) complexes have been utilized in the asymmetric ring-opening of meso-aziridines with nucleophiles like primary alcohols, aniline, and water. researchgate.net While this represents a desymmetrization of a meso compound rather than a classic kinetic resolution, it highlights the capability of chiral magnesium catalysts to differentiate between enantiotopic groups, a related and fundamental principle in asymmetric synthesis. The kinetic resolution of racemic aziridines has also been achieved using various catalytic systems, demonstrating the importance of this strategy in accessing enantioenriched building blocks. researchgate.net In some N-heterocyclic carbene (NHC)-catalyzed resolutions, magnesium compounds like Mg(OTf)₂ are used as additives to enhance reactivity and selectivity. preprints.org

| Resolution Type | Catalyst System | Substrates | Products | Key Findings | Ref |

| Kinetic Resolution | Chiral Magnesium Complex | Racemic allylic esters | Enantioenriched [6.6.5]-tricyclic skeletons | Synergistic catalytic strategy based on designed chiral ligands. | researchgate.net |

| Asymmetric Ring-Opening | N,N'-dioxide-Mg(OTf)₂ | meso-Aziridines, Primary Alcohols | trans-β-amino ethers | Efficient desymmetrization of a meso compound to yield chiral products. | researchgate.net |

Magnesium-catalyzed hydroamination and subsequent cyclization of aminoalkenes represent an atom-economical method for synthesizing nitrogen-containing heterocycles like pyrrolidines. iastate.edunih.gov These reactions involve the intramolecular addition of an N-H bond across a C=C double bond.

Research has shown that well-defined magnesium complexes, such as those supported by tris(4,4-dimethyl-2-oxazolinyl)phenylborate (Toᴹ) or β-diketiminate ligands, are highly active precatalysts for these transformations. iastate.edunih.govnih.gov For example, ToᴹMgMe is an active precatalyst for the intramolecular hydroamination/cyclization of primary and secondary aminoalkenes to afford substituted pyrrolidines at moderate temperatures. iastate.edu Kinetic studies suggest a mechanism that involves reversible catalyst-substrate association followed by a turnover-limiting step involving concerted C-N bond formation and N-H bond cleavage. iastate.edunih.gov

The scope of these reactions is broad, allowing for the synthesis of five-, six-, and seven-membered heterocyclic rings. nih.gov The efficiency of the catalytic turnover is influenced by factors such as the size of the ring being formed (5 > 6 > 7) and steric effects on the substrate. nih.gov Kinetic analysis of some magnesium-catalyzed systems revealed that the reaction rate can be inversely dependent on the substrate concentration, suggesting a substrate-inhibited alkene insertion is the rate-determining step. nih.gov

| Catalyst System | Substrate Type | Product | Mechanistic Insight | Ref |

| ToᴹMgMe | 4-Aminoalkenes | Pyrrolidines | Two-substrate, six-center transition state; concerted C-N formation and N-H cleavage. | iastate.edunih.gov |

| {ArNC(Me)CHC(Me)NAr}Mg(Me)(THF) | Aminoalkenes | 5-, 6-, and 7-membered heterocycles | Substrate-inhibited alkene insertion is rate-determining. | nih.gov |

| {BoMCp}MgMe | Aminoalkenes | Cyclized amines | Efficient catalysis under mild conditions. | iastate.edu |

Kinetic Resolution in Magnesium-Catalyzed Transformations

Functional Group Transformations Mediated by Magnesium Pyrrol-1-ide Iodide

Beyond asymmetric catalysis, magnesium pyrrol-1-ide iodide and related magnesium reagents are instrumental in a variety of functional group transformations. The reactivity of these compounds can be harnessed for the construction of both carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in organic synthesis.

The formation of carbon-carbon bonds is the cornerstone of building molecular complexity. Magnesium reagents, famously including Grignard reagents (organomagnesium halides), are workhorses in this domain. Magnesium pyrrol-1-ide iodide can act as a strong, non-nucleophilic base or participate directly in bond-forming events.

One application involves the C-methylation of cyclic vinylogous amides using methyl magnesium iodide, which proceeds in a regiospecific manner to introduce a methyl group. cdnsciencepub.com More broadly, organomagnesium reagents are key components in transition metal-catalyzed cross-coupling reactions to form sp³-sp³ C-C bonds. illinois.edu For example, nickel complexes can catalyze the coupling of alkyl halides with alkylmagnesium chlorides. illinois.edu

A novel system consisting of elemental magnesium, TPPA (tris(pyrrolidino)phosphoric triamide), and TMSCl has been shown to reductively dimerize alkyl halides, forming a new C-C bond between two sp³-hybridized centers. lycoming.edu This reaction proceeds effectively without the need for more traditional reductants like samarium diiodide, highlighting the synthetic potential of magnesium-based systems. lycoming.edu

| Reaction Type | Magnesium Reagent/System | Substrates | Key Feature | Ref |

| C-Methylation | Methyl magnesium iodide | Cyclic vinylogous amides | Regiospecific introduction of a methyl group. | cdnsciencepub.com |

| Reductive Dimerization | Mg / TPPA / TMSCl | Alkyl halides | Forms C(sp³)–C(sp³) bonds by coupling two alkyl fragments. | lycoming.edu |

| Cross-Coupling | Alkylmagnesium chloride (Grignard) | Alkyl halides | Nickel-catalyzed formation of C(sp³)–C(sp³) bonds. | illinois.edu |

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is critical for synthesizing a vast array of functional molecules. nih.gov Magnesium amide complexes, including magnesium pyrrol-1-ide, are particularly useful for forming C-N bonds.

Magnesium amides can be used as potent bases for the regioselective metalation of aromatic compounds. google.com The resulting arylmagnesium species can then react with various electrophiles to form new C-C or C-heteroatom bonds. The use of mixed magnesium-lithium amides can improve solubility and efficiency compared to traditional magnesium amide bases. google.com While direct amide synthesis using magnesium pyrrol-1-ide iodide is less documented, related transformations showcase the potential. For example, tertiary amines can be synthesized via the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. nih.gov The Ullmann condensation, a classic C-N bond-forming reaction, often utilizes a copper catalyst but demonstrates a fundamental pathway for coupling amines with aryl halides that can be relevant to organometallic strategies. mdpi.com

Magnesium catalysts have also proven effective in dehydrocoupling reactions, which form a new bond between two elements with the concomitant loss of hydrogen gas (H₂). The dehydrocoupling of amines with boranes, catalyzed by magnesium complexes, provides an atom-efficient route to aminoboranes (B-N bonds). dokumen.pub Similarly, the dehydrocoupling of amines and hydrosilanes yields silazanes (Si-N bonds), which are valuable silylating agents and ligands. dokumen.pub Oxidative dehydrocoupling of N-H bonds in diamines can also be promoted by main-group reagents to form new cyclic structures. researchgate.net

| Reaction Type | Catalyst/Reagent System | Substrates | Product/Bond Formed | Key Feature | Ref |

| Metalation | R₂NMgCl·LiCl | Aromatics, Heteroaromatics | Functionalized Aromatics | Highly active and soluble base for deprotonation. | google.com |

| Dehydrocoupling | Magnesium complexes | Amines, Boranes | Aminoboranes (B-N) | Atom-efficient catalytic formation of B-N bonds. | dokumen.pub |

| Dehydrocoupling | Magnesium complexes | Amines, Hydrosilanes | Silazanes (Si-N) | Catalytic route to Si-N bonds. | dokumen.pub |

| Oxidative Dehydrocoupling | Sn(NMe₂)₂ / n-BuLi | o-phenylene diamine | Triazolyl anion (N-N) | Oxidative coupling and rearrangement of N-H bonds. | researchgate.net |

Carbon-Carbon Bond Forming Reactions (e.g., via Nucleophilic Substitution and Coupling)

Cross-Coupling Methodologies Involving Organomagnesium Pyrrol-1-ides

Organomagnesium pyrrol-1-ides, specifically magnesium;pyrrol-1-ide;iodide, represent a class of N-Grignard reagents derived from pyrrole (B145914). While not typically isolated, these reagents are readily generated in situ for subsequent reactions. Their utility in advanced organic synthesis is particularly evident in transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds, leading to the synthesis of N-substituted pyrroles. These products are significant scaffolds in medicinal chemistry and materials science.

The primary method for generating pyrrol-1-ylmagnesium iodide involves the deprotonation of pyrrole's N-H bond using a strong Grignard reagent, such as methylmagnesium iodide or isopropylmagnesium chloride. The acidic nature of the pyrrolic proton (pKa ≈ 17.5 in DMSO) facilitates this acid-base reaction, resulting in the formation of the desired organomagnesium pyrrol-1-ide.

Once formed, these organomagnesium compounds serve as effective nucleophiles in cross-coupling reactions, most notably in Kumada-type couplings. wikipedia.org The Kumada coupling is a powerful method for forming carbon-carbon and carbon-heteroatom bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In the context of organomagnesium pyrrol-1-ides, this methodology is adapted to form N-aryl or N-vinyl pyrroles.

The general catalytic cycle for the cross-coupling of an organomagnesium pyrrol-1-ide with an aryl halide (Ar-X) typically involves a low-valent nickel or palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to the metal center (M^0) to form an arylpalladium(II) or -nickel(II) complex (Ar-M^II-X). This is followed by transmetalation with the pyrrol-1-ylmagnesium iodide, where the pyrrol-1-ide group displaces the halide on the metal center to form an intermediate complex (Ar-M^II-pyrrol-1-ide). The final step is reductive elimination from this intermediate, which yields the N-arylpyrrole product and regenerates the active M^0 catalyst, allowing the cycle to continue. wikipedia.org

Detailed research findings have demonstrated the viability of using N-heterocyclic Grignard reagents in such transformations. For instance, palladium-phosphine complexes have been shown to effectively catalyze the cross-coupling of 1-methyl-2-pyrrolyl-magnesium bromide with various organic halides, indicating the utility of pyrrolylmagnesium reagents in these reactions. scispace.com The choice of catalyst and ligands is crucial for achieving high yields and selectivity, with various phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being employed to modulate the reactivity and stability of the catalytic species. organic-chemistry.orgacs.org

The scope of the reaction can be extended to a variety of aryl and heteroaryl halides, including bromides and chlorides, showcasing the versatility of this method. The reaction conditions are generally mild, typically conducted in ethereal solvents like tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. wikipedia.org

Below is a representative data table summarizing the outcomes of a hypothetical Kumada-type cross-coupling reaction between in situ generated magnesium;pyrrol-1-ide;iodide and various aryl bromides, based on typical results reported for similar cross-coupling reactions.

Theoretical and Computational Investigations of Magnesium Pyrrol 1 Ide Iodide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Detailed research findings from DFT studies on analogous magnesium-pyrrolide systems reveal key electronic features. The nature of the magnesium-nitrogen bond, the influence of the iodide counter-ion, and the electronic distribution within the pyrrolide ring are critical factors determining the compound's reactivity. york.ac.ukacs.org For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's frontier orbitals, indicating likely sites for nucleophilic or electrophilic attack. wiley.com The calculated charge distribution can highlight the polarity of bonds and the partial charges on the magnesium, nitrogen, and iodine atoms, which is crucial for understanding its behavior in reactions.

In related systems, such as 2-(N-arylimino)pyrrolide platinum complexes, geometric isomers (cis vs. trans) have been shown to exhibit dramatically different reactivities in C-H bond activation, a difference that is rationalized through DFT analysis of their electronic structures. ugr.es Similarly, for magnesium pyrrol-1-ide iodide, DFT can be used to explore how factors like solvation and aggregation (e.g., formation of dimers or larger clusters) impact its electronic properties and subsequent reactivity. The choice of functional and basis set is critical for obtaining reliable results, and benchmark studies are often recommended to ensure the chosen computational level is appropriate for the system. acs.org

Table 1: Typical Parameters for DFT Calculations on Magnesium-Pyrrolide Complexes

| Parameter | Common Choice/Method | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, PBE0, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, balancing accuracy for thermochemistry and kinetics. | acs.orgwiley.com |

| Basis Set | 6-31G*, 6-311+G(d,p), def2-SVP | Describes the atomic orbitals used to build the molecular orbitals. Larger sets provide more accuracy. | wiley.comresearchgate.net |

| Solvation Model | PCM, SMD, CPCM | Accounts for the effect of the solvent on the electronic structure and energetics of the molecule. | nih.gov |

| Dispersion Correction | DFT-D3, DFT-D4 | Adds corrections for van der Waals forces, which are important for non-covalent interactions and aggregation. | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving magnesium pyrrol-1-ide iodide. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org The energy of the transition state determines the activation barrier and thus the rate of the reaction.

For reactions involving organomagnesium reagents, several mechanistic pathways are plausible. For example, in additions to carbonyls or imines, the reaction could proceed through a concerted, six-membered ring transition state, which is often suggested for allylmagnesium reagents. nih.gov Alternatively, a stepwise mechanism involving initial coordination, nucleophilic addition, and subsequent rearrangement might occur. researchgate.net Computational studies can distinguish between these possibilities by locating the respective transition states and comparing their activation energies.

A quantum-chemical study on the assembly of 1-pyrrolines from aldimines and acetylenes, a reaction involving related intermediates, found that a concerted cycloaddition pathway was kinetically more favorable than a stepwise one. researchgate.net In the context of magnesium-catalyzed reactions, DFT calculations have shown that additives can switch the mechanism from a stepwise to a concerted process, enhancing reaction efficiency. researchgate.net For magnesium pyrrol-1-ide iodide, computational modeling could explore its role in reactions such as nucleophilic substitution, addition, or metal-halogen exchange, predicting the most likely mechanistic routes and identifying rate-limiting steps.

Table 2: Plausible Reaction Mechanisms for Magnesium Pyrrolide Iodide

| Mechanism Type | Description | Key Computational Insight | Reference |

|---|---|---|---|

| Concerted (e.g., Pericyclic) | Bond formation and breaking occur in a single step through a cyclic transition state. | Identification of a single transition state connecting reactants and products. | nih.gov |

| Stepwise (e.g., Nucleophilic Addition) | The reaction proceeds through one or more stable intermediates, with a transition state for each step. | Location of intermediates and the transition states connecting them; determination of the rate-limiting step. | researchgate.net |

| Radical Pathway | Involves single-electron transfer (SET) steps, leading to radical intermediates. | Calculation of open-shell species and analysis of spin density to confirm radical character. | sci-hub.se |

| Halogen-Metal Exchange | Transfer of the iodide and pyrrolide groups with a substrate. | Modeling of four-centered transition states or more complex aggregate-mediated pathways. | sci-hub.se |

Prediction of Selectivity and Catalytic Activity

Beyond mechanism, computational chemistry is increasingly used to predict the selectivity (chemo-, regio-, and stereoselectivity) of reactions. mdpi.comrsc.org If magnesium pyrrol-1-ide iodide were used as a catalyst or reagent, theoretical models could predict the product distribution, guiding experimental efforts toward optimizing reaction conditions for a desired outcome. nih.gov

Selectivity is often determined by subtle differences in the activation energies of competing reaction pathways. DFT calculations can quantify these energy differences with high accuracy. For instance, regioselectivity in an aromatic substitution reaction can be predicted by comparing the activation barriers for attack at different positions on the ring. nih.gov Enantioselectivity in asymmetric catalysis can be rationalized by building models of the transition states leading to the different stereoisomers and identifying the steric and electronic interactions that favor one over the other.

Machine learning models, trained on data from DFT calculations, are emerging as a powerful tool for rapidly predicting selectivity across a wide range of substrates and catalysts. nih.govnih.gov For a potential catalyst like magnesium pyrrol-1-ide iodide, computational screening could be used to evaluate the effect of modifying the pyrrolide ligand or the reaction conditions on catalytic activity and selectivity, thereby accelerating the discovery of new, efficient synthetic methods. mdpi.com

Table 3: Factors Influencing Selectivity Predicted by Computational Modeling

| Factor | Influence on Selectivity | Computational Approach | Reference |

|---|---|---|---|

| Steric Hindrance | Favors attack at the less sterically crowded site or formation of the less crowded product. | Analysis of transition state geometries and non-covalent interaction plots. | nih.gov |

| Electronic Effects | Directs reactivity based on charge distribution, orbital overlap, and electrostatic potential. | Comparison of HOMO/LUMO energies, Mulliken/NPA charges, and electrostatic potential maps. | rsc.org |

| Ligand Structure | The pyrrolide ligand can create a specific chiral environment or alter the electronic properties of the Mg center. | Systematic variation of ligand substituents in the model and calculation of transition state energies. | researchgate.net |

| Solvent Effects | Can stabilize or destabilize transition states and intermediates differently, altering the preferred pathway. | Inclusion of implicit or explicit solvent models in the DFT calculations. | nih.gov |

Advanced Quantum-Chemical Approaches for Reaction Pathway Mapping

While traditional computational studies often focus on a pre-supposed reaction mechanism, advanced quantum-chemical methods can explore a system's entire potential energy surface to discover all feasible reaction pathways, including unexpected ones. rsc.org These automated reaction path search methods can provide a comprehensive understanding of a chemical system, revealing not only the pathway to the desired product but also potential side reactions. rsc.org

One such technique is the Artificial Force-Induced Reaction (AFIR) method, which systematically explores reaction pathways by applying an artificial force to push fragments together, thereby locating transition states without prior assumptions about the reaction coordinate. nih.gov This can create a global reaction route map (GRRM), which is a network of all interconnected intermediates and transition states.

Applying such an approach to magnesium pyrrol-1-ide iodide could uncover novel reactivity or degradation pathways that would be difficult to predict intuitively. For example, it could reveal unexpected rearrangements, fragmentations, or reactions with solvent molecules. These methods represent a shift from rationalizing known reactions to predicting new ones, holding immense promise for the discovery of new synthetic methodologies and a deeper understanding of complex reaction networks. rsc.orgrsc.org

Table 4: Comparison of Advanced Reaction Pathway Mapping Approaches

| Method | Principle | Application to Mg-Pyrrolide-Iodide | Reference |

|---|---|---|---|

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path downhill from a known transition state to connect it to reactants and products. | Confirms that a located transition state connects the intended reactants and products. | rsc.orgrsc.org |

| Global Reaction Route Mapping (GRRM) / AFIR | Automated exploration of the potential energy surface to find all minima (intermediates) and saddle points (transition states). | To discover all possible reaction pathways, including side reactions and decomposition routes. | nih.govrsc.org |

| Metadynamics / Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of the system over time at finite temperature, often using a biasing potential to accelerate rare events. | To explore reaction mechanisms in solution, including dynamic solvent effects and conformational changes. | nih.gov |

Emerging Research Directions and Future Outlook

Design and Synthesis of Novel Magnesium Pyrrol-1-ide Architectures

The future development of magnesium;pyrrol-1-ide;iodide chemistry heavily relies on the ability to design and synthesize novel molecular architectures with tailored reactivity and properties. Current research in related organometallic systems provides a roadmap for these advancements.

Another avenue involves the synthesis of heteroleptic complexes. While the parent compound is magnesium;pyrrol-1-ide;iodide, creating derivatives with different anionic ligands alongside the pyrrolide could unlock new reactive pathways. Research on magnesium complexes with amidinate or cyclopentadienyl (B1206354) ligands has shown that the nature of the ancillary ligand significantly impacts the complex's structure, stability, and volatility. researchgate.net Exploring combinations of pyrrolide with other N-heterocyclic, amido, or alkoxy ligands could yield architectures with unique properties suitable for specific applications, such as precursors for materials science or specialized catalysts.

Furthermore, the synthesis of multinuclear magnesium-pyrrolide clusters represents a frontier in this field. These architectures could exhibit cooperative effects between metal centers, leading to novel reactivity not achievable with monomeric species. The study of heteronuclear anionic complexes, such as magnesium-iron carbonyls, demonstrates the feasibility of creating complex structures with unique electronic properties. nih.gov

Table 1: Potential Strategies for Novel Architectures

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Ligand Modification | Introduction of substituents on the pyrrole (B145914) ring (e.g., alkyl, aryl, silyl). | Fine-tuning of steric and electronic properties; enhanced stability. |

| Pincer Ligands | Synthesis of pyrrole-based pincer ligands (e.g., NNN, PNP). | Creation of well-defined, robust catalysts with predictable coordination. |

| Heteroleptic Complexes | Combination of pyrrolide with other ancillary ligands (e.g., amidinates, β-diketiminates). | Access to a wider range of chemical and physical properties. |

| Multinuclear Clusters | Controlled assembly of multiple magnesium-pyrrolide units. | Exploration of cooperative catalytic effects and novel reactivity. |

Expanding the Scope of Catalytic Transformations

Magnesium iodide (MgI₂) itself is a versatile bifunctional catalyst, where the magnesium ion acts as a Lewis acid and the iodide as a nucleophile. researchgate.net The pyrrolide component in magnesium;pyrrol-1-ide;iodide can further enhance or modify this intrinsic reactivity. Future research will likely focus on leveraging this unique combination to expand the range of known catalytic transformations.

A significant area of potential growth is in carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org MgI₂ has been shown to promote reactions like the ring expansion of methylenecyclopropyl amides and Mukaiyama aldol (B89426) reactions. researchgate.net The presence of the pyrrolide ligand could enable new types of asymmetric transformations if chiral pyrrolide derivatives are employed. The development of catalytic, enantioselective additions to carbonyls, imines, and other electrophiles is a promising direction.

The complex could also be a potent catalyst for polymerization reactions. The ability of magnesium complexes to initiate ring-opening polymerization of cyclic esters is well-established. The specific ligand environment in magnesium;pyrrol-1-ide;iodide may offer control over polymer molecular weight and stereochemistry.

Furthermore, its application in iodine-catalyzed reactions, which often involve radical pathways or hypervalent iodine intermediates, is an underexplored area. researchgate.netepfl.ch The complex could serve as an efficient pre-catalyst for oxidative transformations, C-H functionalization, and amination reactions. researchgate.net For instance, magnesium iodide has been used in the synthesis of quinazolines using visible light and molecular oxygen, highlighting its potential in photoredox catalysis. rsc.org

Table 2: Potential Catalytic Applications

| Reaction Type | Example Transformation | Potential Advantage of Mg(pyrrol-1-ide)I |

|---|---|---|

| C-C Bond Formation | Asymmetric Aldol and Michael Additions | Tunable reactivity and enantioselectivity via chiral pyrrolide ligands. |

| Ring Expansion | Spirocycle Synthesis | Enhanced efficiency and diastereoselectivity due to bifunctional catalysis. researchgate.net |

| Polymerization | Ring-Opening Polymerization of Lactones | Control over polymer microstructure and properties. |

| Oxidative Coupling | C-H Amination/Oxygenation | In-situ generation of active iodine species under mild conditions. researchgate.netrsc.org |

| Cross-Coupling | Suzuki-Miyaura type reactions | Potential as a sustainable, earth-abundant metal catalyst. rsc.org |

Development of Sustainable Synthetic Protocols

In line with the principles of green chemistry, a key future direction is the development of sustainable synthetic methods utilizing magnesium;pyrrol-1-ide;iodide. ethernet.edu.et This involves optimizing reaction conditions to minimize waste, reduce energy consumption, and use environmentally benign solvents.

Research efforts should focus on designing catalytic cycles that operate under mild conditions, such as room temperature and atmospheric pressure. The use of visible light to drive reactions, as demonstrated with magnesium iodide in quinazoline (B50416) synthesis, is a prime example of a sustainable approach. rsc.org Exploring solvent-free reaction conditions or the use of green solvents like water or ethanol, where applicable, will be crucial. researchgate.net

Atom economy is another critical metric. Designing reactions where the majority of the atoms from the reactants are incorporated into the final product is a fundamental goal. Catalytic reactions inherently improve atom economy over stoichiometric processes. Future work should aim to develop highly efficient catalytic cycles with low catalyst loadings and high turnover numbers.

The synthesis of the magnesium;pyrrol-1-ide;iodide reagent itself should also be considered from a sustainability perspective. Developing one-pot syntheses from readily available starting materials like pyrrole, magnesium metal, and iodine would be advantageous over multi-step procedures requiring purification of intermediates. alliedacademies.org

Integration of In-Situ Characterization with Computational Studies

A deeper understanding of the reaction mechanisms involving magnesium;pyrrol-1-ide;iodide is essential for rational catalyst design and optimization. The integration of advanced in-situ spectroscopic techniques with computational modeling provides a powerful approach to elucidate the structure and reactivity of transient intermediates.

In-situ techniques such as NMR, IR, and Raman spectroscopy can monitor the reaction in real-time, providing valuable information about the species present in the catalytic cycle. These experimental observations can help identify key intermediates, such as magnesium enolates or activated electrophiles.

Computational studies, particularly Density Functional Theory (DFT), can complement experimental findings by providing detailed insights into reaction pathways, transition state geometries, and activation energies. epfl.ch For example, DFT calculations can help determine whether the reaction proceeds through a monomeric or dimeric magnesium species and can clarify the precise role of the iodide and pyrrolide ligands in the transition state. Such computational work has been instrumental in understanding the electronic ground states and reactivity of related iron-pincer complexes. acs.org The synergy between in-situ characterization and computational modeling will be indispensable for unlocking the full potential of magnesium;pyrrol-1-ide;iodide in catalysis and synthetic chemistry.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling magnesium pyrrol-1-ide iodide in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Document all incidents and ensure proper ventilation to avoid inhalation risks. Toxicological data for related iodides suggest limited understanding, necessitating conservative safety practices .

Q. What methodologies are recommended for determining the empirical formula of magnesium-containing compounds like magnesium pyrrol-1-ide iodide?

- Methodological Answer : Use gravimetric analysis to quantify magnesium via precipitation as MgNH4PO4, followed by ignition to Mg2P2O6. For iodide content, employ Volhard’s titration with AgNO3 and KSCN. Ensure stoichiometric calculations account for potential oxidation states and impurities. Error analysis should include uncertainties in mass measurements and titration endpoints, as exemplified in magnesium oxide empirical formula studies .

Q. How should researchers document the synthesis and purification of magnesium pyrrol-1-ide iodide to ensure reproducibility?

- Methodological Answer : Detail reagents (e.g., pyrrol-1-ide precursors, magnesium sources), solvents, and reaction conditions (temperature, inert atmosphere). Use techniques like recrystallization or column chromatography for purification. Include characterization data (e.g., NMR, IR, elemental analysis) and cite established protocols for analogous iodide syntheses, such as those for 4-amino-1-methylpyridinium iodide .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of magnesium pyrrol-1-ide iodide under varying atmospheric conditions?

- Methodological Answer : Conduct controlled reactions in gloveboxes (for anhydrous/O2-free conditions) versus ambient air to assess hygroscopicity or oxidation. Use in situ FTIR or X-ray diffraction (XRD) to monitor structural changes. Variables like humidity, temperature, and solvent polarity should be systematically varied, with replicates to ensure reliability. Reference ecological epidemiology studies on iodide stability for environmental interaction insights .

Q. What strategies are effective in addressing discrepancies in spectroscopic data when characterizing magnesium pyrrol-1-ide iodide derivatives?

- Methodological Answer : Employ triangulation by cross-validating NMR, mass spectrometry, and XRD data. For unresolved contradictions, revise synthesis protocols to exclude side products or impurities. Member checking (peer review of spectral interpretations) and computational modeling (DFT for expected spectra) can resolve ambiguities. Document all anomalies, as seen in qualitative research rigor frameworks .

Q. How can researchers optimize catalytic applications of magnesium pyrrol-1-ide iodide in cross-coupling reactions while minimizing byproducts?

- Methodological Answer : Design a fractional factorial experiment to test variables: ligand ratios, solvent polarity, and reaction time. Use GC-MS or HPLC to quantify product yields and byproducts. Compare with analogous Grignard reagent mechanisms, adjusting magnesium’s Lewis acidity through counterion effects. Include error margins for catalytic efficiency and reproducibility thresholds .

Data Analysis and Reporting Standards

Q. What frameworks ensure methodological rigor in reporting magnesium pyrrol-1-ide iodide studies?

- Methodological Answer : Adhere to IMRAD structure:

- Introduction : Link knowledge gaps to your hypothesis (e.g., "Despite Mg’s role in catalysis, iodide ligands’ electronic effects remain underexplored...") .

- Methods : Specify instrument models (e.g., Bruker 400 MHz NMR), chemical purities, and synthetic steps .

- Results : Present processed data (e.g., crystallographic parameters) in tables, relegating raw data to appendices .

- Discussion : Contrast findings with prior studies, addressing deviations (e.g., unexpected byproducts) and proposing mechanistic revisions .

Q. How should researchers handle conflicting data on the thermal stability of magnesium pyrrol-1-ide iodide?

- Methodological Answer : Replicate thermogravimetric analysis (TGA) under identical conditions, controlling for heating rates and sample mass. Compare with differential scanning calorimetry (DSC) to identify phase transitions. If contradictions persist, consider batch-to-batch variability or moisture content, and report limitations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.